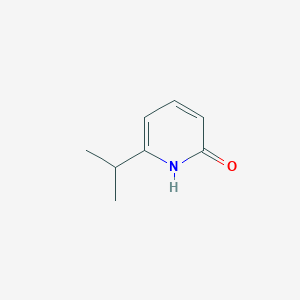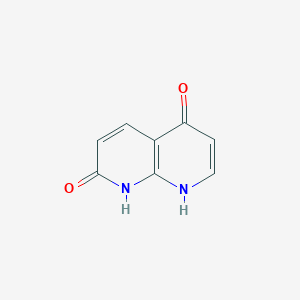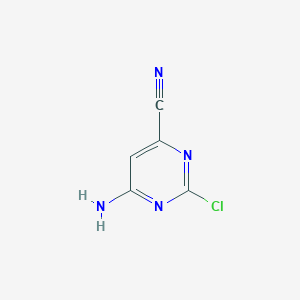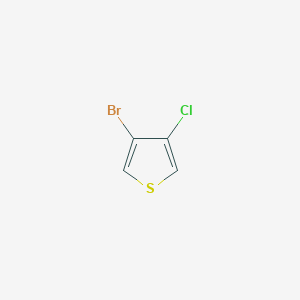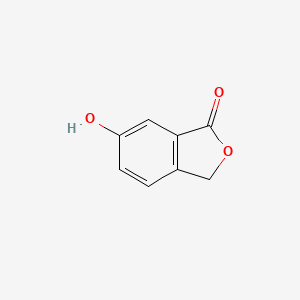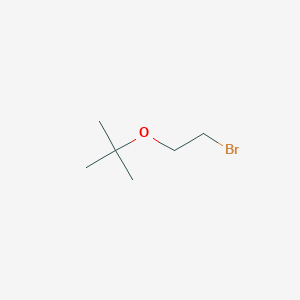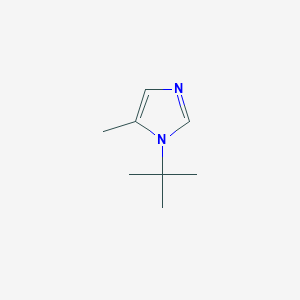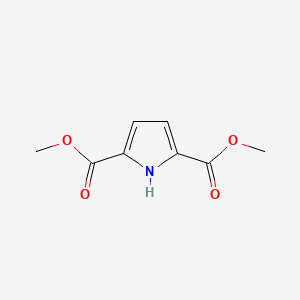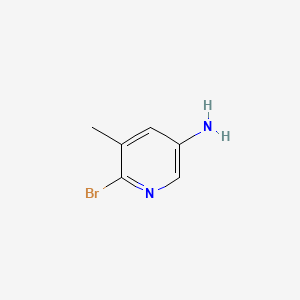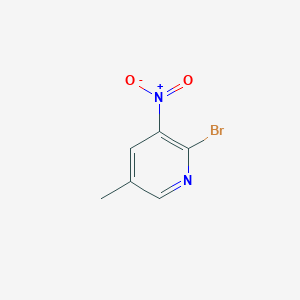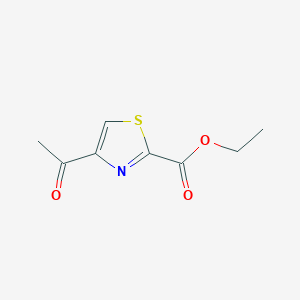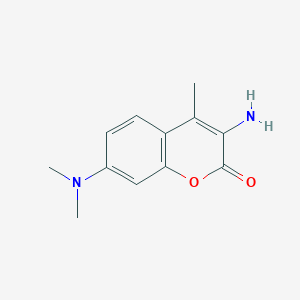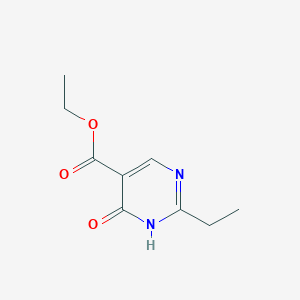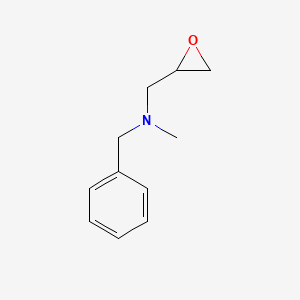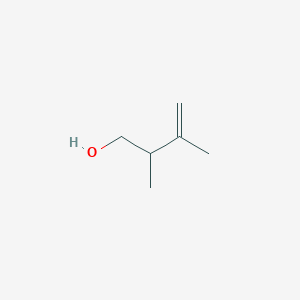
2,3-Dimethylbut-3-en-1-ol
Descripción general
Descripción
2,3-Dimethylbut-3-en-1-ol is a chemical compound that is related to various research areas, including organic synthesis and reaction mechanisms. While the provided papers do not directly discuss 2,3-Dimethylbut-3-en-1-ol, they do provide insights into related compounds and reactions that can help us understand the properties and reactivity of this molecule.
Synthesis Analysis
The synthesis of compounds related to 2,3-Dimethylbut-3-en-1-ol involves multiple steps and can be achieved through different pathways. For instance, the synthesis of 3-trimethylsilyl-4-dimethyl(phenyl)silylbut-3-en-2-one involves silyl-cupration of trimethylsilylacetylene followed by acetylation . This process indicates that silyl groups can be introduced and later removed selectively, which could be relevant for the synthesis of 2,3-Dimethylbut-3-en-1-ol by modifying the functional groups accordingly.
Molecular Structure Analysis
Although the papers do not directly discuss the molecular structure of 2,3-Dimethylbut-3-en-1-ol, they do provide information on related compounds. For example, the molecular structure and computational studies on a complex molecule with a dimethylcyclobutyl group were characterized using single-crystal X-ray diffraction and density functional theory (DFT) calculations . These techniques could similarly be applied to determine the molecular structure of 2,3-Dimethylbut-3-en-1-ol.
Chemical Reactions Analysis
The decomposition of 2,3-dimethylbutane in the presence of oxygen leads to various products, including 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene . This suggests that 2,3-Dimethylbut-3-en-1-ol could potentially undergo similar oxidative decomposition reactions under certain conditions. Additionally, the gas-phase decomposition of 2,3-dimethylbutan-2-ol catalyzed by hydrogen bromide produces 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene , indicating that halide catalysis could be a relevant reaction pathway for 2,3-Dimethylbut-3-en-1-ol as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-Dimethylbut-3-en-1-ol can be inferred from related compounds. For instance, the photoaddition of 2,3-dimethylbut-2-ene to benzene is promoted by a proton donor , which could suggest that 2,3-Dimethylbut-3-en-1-ol may also participate in similar photochemical reactions. The effects of substituents on reaction rates, as discussed in the decomposition of 2,3-dimethylbutan-2-ol , could provide insights into the reactivity of 2,3-Dimethylbut-3-en-1-ol under different conditions.
Aplicaciones Científicas De Investigación
1. Catalysis and Reaction Kinetics
Research has explored the use of 2,3-dimethylbut-3-en-1-ol in various catalytic processes and reaction kinetics. Johnson and Stimson (1968) described the gas-phase decomposition of 2,3-dimethylbutan-2-ol into 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene, catalyzed by hydrogen bromide (Johnson & Stimson, 1968). Similarly, Handa et al. (1999) investigated the isomerization of 2,3-dimethylbut-1-ene over solid base catalysts (Handa et al., 1999).
2. Isomerization and Exchange Reactions
Kemball et al. (1972) studied exchange reactions of 3,3-dimethylbut-1-ene with deuterium oxide, leading to the formation of 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene, highlighting the role of 2,3-dimethylbut-3-en-1-ol in understanding the properties of oxide catalysts for reactions of olefins (Kemball et al., 1972).
3. Thermal Decomposition Studies
Flowers et al. (1970) and Shiroudi & Zahedi (2016) both conducted studies on the thermal decomposition of 2,3-epoxy-2,3-dimethylbutane, which produces 2,3-dimethylbut-3-en-2-ol, providing insights into the reaction mechanisms and kinetic rate constants (Flowers et al., 1970); (Shiroudi & Zahedi, 2016).
4. Spectroscopic Analysis and Catalytic Reactions
Li et al. (2003) utilized spectroscopic data in the study of homogeneous catalytic hydroformylation reactions involving 3,3-dimethylbut-1-ene, providing insights into the spectral characteristics and reaction pathways involving compounds like 2,3-dimethylbut-3-en-1-ol (Li et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
2,3-dimethylbut-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5(2)6(3)4-7/h6-7H,1,4H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUIFWPTEFZCMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504096 | |
| Record name | 2,3-Dimethylbut-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbut-3-en-1-ol | |
CAS RN |
1708-93-6 | |
| Record name | 2,3-Dimethylbut-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



